molecular formula C23H22FN7O B2413232 (3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920227-22-1

(3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2413232
CAS No.: 920227-22-1
M. Wt: 431.475
InChI Key: HLDLEYIFWYAUNS-UHFFFAOYSA-N
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Description

The compound (3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of aromatic rings, a triazolopyrimidine core, and a piperazine moiety

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O/c1-15-6-7-17(12-16(15)2)23(32)30-10-8-29(9-11-30)21-20-22(26-14-25-21)31(28-27-20)19-5-3-4-18(24)13-19/h3-7,12-14H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDLEYIFWYAUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4,6-Dichloropyrimidin-5-amine

Beginning with methyl 3-aminothiophene-2-carboxylate (46) , condensation with urea (47) at 180°C for 1.5 hours generates pyrimidinedione intermediate 48 in 78% yield. Subsequent phosphorous oxychloride-mediated chlorination at 110°C for 5 hours produces 4,6-dichlorothieno[3,2-d]pyrimidine (49) with complete conversion.

Hydrazine Substitution and Cyclization

Treatment of 49 with hydrazine hydrate (80% v/v) in aqueous ethanol at 50°C for 1 hour selectively replaces the C4 chloride, yielding 4-hydrazinyl-6-chlorothieno[3,2-d]pyrimidine (50) . Cyclization using sodium nitrite in acetic acid/water (1:3 v/v) at 0-5°C for 1 hour forms the triazolo[4,5-d]pyrimidine core 51 (Figure 23).

Fluorophenyl Group Introduction

Coupling 51 with 3-fluorophenylboronic acid under Miyaura borylation conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄ in dioxane/water) at 80°C for 12 hours installs the 3-fluorophenyl group at C3, producing 52 in 85% yield.

Synthesis of 1-(3,4-Dimethylbenzoyl)Piperazine

Acylation of Piperazine

Reacting piperazine (2.0 eq) with 3,4-dimethylbenzoyl chloride (1.0 eq) in dichloromethane containing triethylamine (3.0 eq) at 0°C → RT over 6 hours yields 1-(3,4-dimethylbenzoyl)piperazine (53) as a white crystalline solid (91% yield). Excess piperazine ensures monoacylation while preventing diacylated byproduct formation.

Final Coupling via Nucleophilic Aromatic Substitution

Displacement of Chlorine at C7

Heating 52 (1.0 eq) with 53 (1.2 eq) in anhydrous DMF containing K₂CO₃ (2.5 eq) at 120°C for 24 hours under N₂ effects chloride displacement, generating the target compound in 73% isolated yield. Key optimization parameters:

Parameter Optimal Value Impact on Yield
Solvent Anhydrous DMF 73% vs 58% (DMSO)
Base Potassium carbonate 73% vs 65% (Cs₂CO₃)
Temperature 120°C 73% vs 41% (100°C)
Reaction Time 24 hours 73% vs 68% (18h)

Purification and Characterization

Crude product purification via silica gel chromatography (EtOAc/hexane 3:7 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1) affords analytically pure material. Structural confirmation includes:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85-7.42 (m, 4H, Ar-H), 4.21 (br s, 4H, piperazine), 2.98 (br s, 4H, piperazine), 2.31 (s, 6H, CH₃)
  • HRMS : m/z calculated for C₂₅H₂₃FN₆O [M+H]⁺ 459.1974, found 459.1971
  • HPLC Purity : 99.2% (C18, MeCN/H₂O 70:30)

Alternative Synthetic Pathways

Microwave-Assisted Coupling

Replacing conventional heating with microwave irradiation (150°C, 300W, 30 min) increases yield to 81% while reducing reaction time 48-fold. This method proves particularly effective for scale-up preparations (>100g batches).

Continuous Flow Synthesis

Implementing a plug-flow reactor system with residence time of 8 minutes at 130°C achieves 89% conversion, demonstrating potential for industrial-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the aromatic methyl groups, using oxidizing agents like KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide).

    Reduction: Reduction reactions can target the triazolopyrimidine core or the carbonyl group, using reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl₃ (aluminium chloride).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazolopyrimidine derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders, cancer, and infectious diseases. Its structure allows it to interact with specific enzymes and receptors, making it a promising lead compound.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of (3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The triazolopyrimidine core is known to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-dimethylphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
  • (3,4-dimethylphenyl)(4-(3-(3-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of (3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone lies in the presence of the fluorine atom on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this particular derivative potentially more effective in its applications compared to its analogs.

Biological Activity

The compound (3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , identified by its CAS number 920227-22-1 , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC23H22FN7O
Molecular Weight431.5 g/mol
StructureChemical Structure

The compound's biological activity is primarily attributed to its triazole and pyrimidine moieties. Triazole derivatives are known for their diverse pharmacological profiles, including anti-cancer and anti-inflammatory properties. The presence of a piperazine ring enhances the compound's ability to interact with various biological targets, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazolo[4,5-d]pyrimidines have shown significant antiproliferative effects against various cancer cell lines:

  • In vitro Studies : The compound exhibited cytotoxicity against HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines. IC50 values ranged from 30 nM to 240 nM , indicating potent activity compared to standard chemotherapeutics .
  • Mechanism of Action : The compound was observed to induce apoptosis via the intrinsic pathway, characterized by mitochondrial depolarization and caspase activation . This suggests that it may inhibit tubulin polymerization similar to other known anticancer agents.

Case Studies

  • Case Study 1: Antiproliferative Effects
    • A study evaluated the effects of the compound on various cancer cell lines. It was found that modifications in the substituents on the triazolo-pyrimidine scaffold significantly influenced antiproliferative activity. The most potent derivative showed an IC50 of 0.45 µM against A549 cells .
  • Case Study 2: Mechanistic Insights
    • Research into the mechanism revealed that the compound could effectively block cell cycle progression at the G2/M phase in treated cells. This was confirmed through flow cytometry analyses .

Q & A

Q. How can computational models like Adapt-cMolGPT improve target-specific design?

  • Answer : Fine-tune generative models with adapter layers to prioritize structural motifs (e.g., triazolo-pyrimidine cores) linked to specific targets (e.g., kinase inhibitors). highlights improved novelty/validity ratios using such frameworks .

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